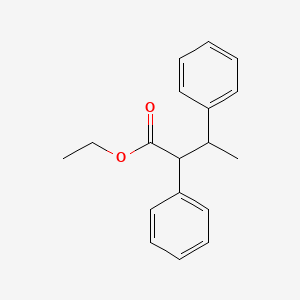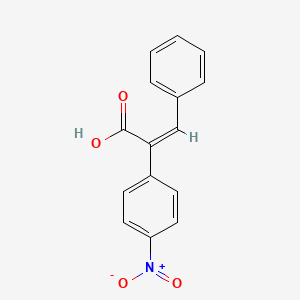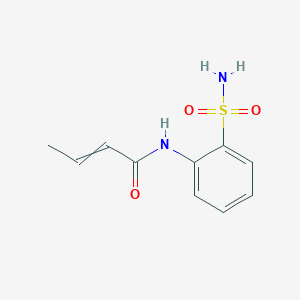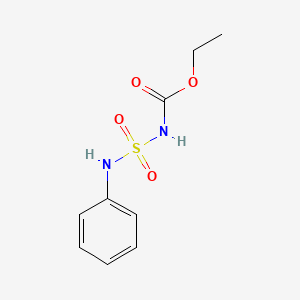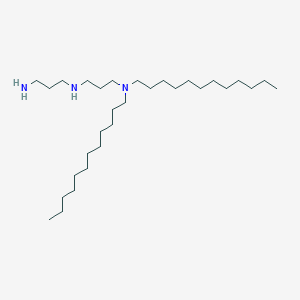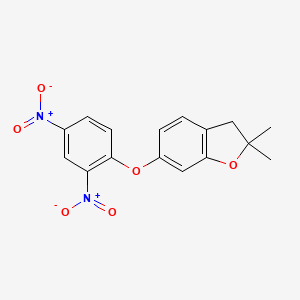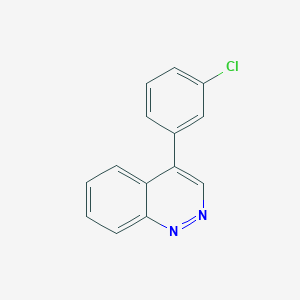
4-(3-Chlorophenyl)cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorophenyl)cinnoline is a heterocyclic aromatic organic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing heterocycles known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorine atom on the phenyl ring enhances its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)cinnoline typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization under acidic conditions to yield the cinnoline core. The reaction conditions often involve heating in the presence of a catalyst such as acetic acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Chlorophenyl)cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced cinnoline derivatives.
Substitution: Formation of substituted cinnoline derivatives with various functional groups.
Applications De Recherche Scientifique
4-(3-Chlorophenyl)cinnoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-(3-Chlorophenyl)cinnoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the cinnoline ring.
Comparaison Avec Des Composés Similaires
4-(3-Chlorophenyl)cinnoline can be compared with other similar compounds, such as:
Cinnoline: The parent compound without the chlorine substituent.
Quinoxaline: A related heterocyclic compound with similar biological activities.
Quinazoline: Another nitrogen-containing heterocycle with diverse pharmacological properties.
Uniqueness: The presence of the chlorine atom on the phenyl ring of this compound enhances its chemical reactivity and biological activity compared to its unsubstituted counterpart. This makes it a valuable compound for various applications in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
90141-98-3 |
|---|---|
Formule moléculaire |
C14H9ClN2 |
Poids moléculaire |
240.69 g/mol |
Nom IUPAC |
4-(3-chlorophenyl)cinnoline |
InChI |
InChI=1S/C14H9ClN2/c15-11-5-3-4-10(8-11)13-9-16-17-14-7-2-1-6-12(13)14/h1-9H |
Clé InChI |
DSGXBQQPNGUFOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN=N2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


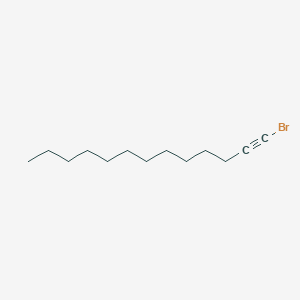
![(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone](/img/structure/B14357541.png)
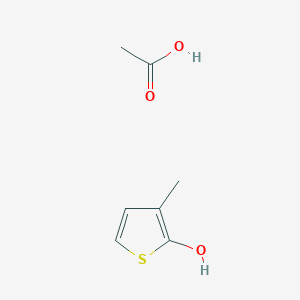
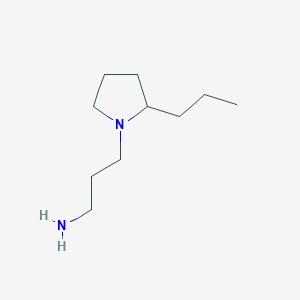
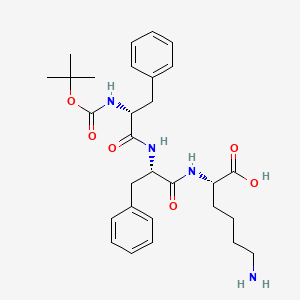
![N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline](/img/structure/B14357573.png)
